molecular formula C13H21NO5 B13052702 Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate

Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate

Cat. No.: B13052702
M. Wt: 271.31 g/mol
InChI Key: SNAWNEHNZGMNAF-RNCFNFMXSA-N
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Description

Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its furo[3,4-c]pyrrole core, which is a fused bicyclic system containing both furan and pyrrole rings. The presence of tert-butyl and methyl groups further enhances its chemical properties and reactivity.

Preparation Methods

The synthesis of Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Furo[3,4-C]Pyrrole Core: This step involves the cyclization of appropriate precursors to form the fused bicyclic system. Commonly used reagents include strong acids or bases to facilitate the cyclization process.

    Introduction of Tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions. These reactions often require the use of alkyl halides and strong bases to achieve the desired substitution.

    Functionalization of the Dicarboxylate Groups: The final step involves the introduction of the dicarboxylate groups through esterification or amidation reactions. This step may require the use of protecting groups to ensure selective functionalization.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include alcohols and amines.

    Substitution: Substitution reactions can occur at the tert-butyl and methyl positions using nucleophiles such as halides or amines. The major products formed from substitution include halogenated or aminated derivatives.

Scientific Research Applications

Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate has several applications in scientific research, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical processes.

    Medicine: This compound has potential applications in drug discovery and development. Its unique structure and reactivity make it a candidate for the design of new therapeutic agents.

    Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate can be compared with other similar compounds, such as:

    Cis-Tert-Butyl 3A-(Hydroxymethyl)Tetrahydro-1H-Furo[3,4-C]Pyrrole-5(3H)-Carboxylate: This compound has a similar furo[3,4-c]pyrrole core but differs in the functional groups attached to the core structure.

    Cis-Tert-Butyl-3,3a,4,5-Tetrahydro-1H-Pyrrolo[3,4-C]Isoquinoline-2(9bH)-Carboxylate: This compound has a similar bicyclic structure but differs in the ring fusion pattern and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

5-O-tert-butyl 3a-O-methyl (3aS,6aR)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a,5-dicarboxylate

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(16)14-5-9-6-18-8-13(9,7-14)10(15)17-4/h9H,5-8H2,1-4H3/t9-,13+/m1/s1

InChI Key

SNAWNEHNZGMNAF-RNCFNFMXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2COC[C@]2(C1)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC2(C1)C(=O)OC

Origin of Product

United States

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